(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol
CAS No.:
Cat. No.: VC13397723
Molecular Formula: C13H14O3S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O3S |
|---|---|
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | (2,5-dimethoxyphenyl)-thiophen-3-ylmethanol |
| Standard InChI | InChI=1S/C13H14O3S/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 |
| Standard InChI Key | DXWCMXPUTAMPJZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O |
Introduction
Classification
This compound belongs to the class of phenyl-thiophene derivatives, which are often studied for their diverse chemical and biological properties.
Pharmaceutical Research
Phenyl-thiophene derivatives are frequently investigated for their pharmacological activities:
-
Antitumor Agents: Compounds with methoxy-substituted phenyl groups have shown potential in inhibiting tumor cell proliferation.
-
Anti-inflammatory Properties: Thiophene-containing molecules are known to exhibit anti-inflammatory effects by targeting specific enzymes like cyclooxygenase or lipoxygenase.
Material Science
The combination of aromatic rings and heterocycles like thiophene can impart unique electronic properties, making such compounds candidates for:
-
Organic semiconductors.
-
Light-emitting diodes (OLEDs).
General Synthetic Approach
The synthesis of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol would likely involve:
-
Formation of the Phenyl-Thiophene Linkage:
-
A Friedel-Crafts acylation or alkylation reaction might be used to attach the thiophene ring to a dimethoxybenzene derivative.
-
-
Introduction of the Methanol Group:
-
Reduction of a ketone intermediate (e.g., via sodium borohydride) could yield the hydroxymethyl group.
-
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
-
NMR Spectroscopy:
-
Proton (H) and Carbon (C) NMR for structural elucidation.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To identify functional groups like hydroxyl (-OH) and methoxy (-OCH).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume